Toremifene Citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQQRMGNVVKQW-OQKDUQJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-26-7 (Parent) | |
| Record name | Toremifene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021367 | |
| Record name | Toremifene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89778-27-8 | |
| Record name | Toremifene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toremifene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOREMIFENE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TOREMIFENE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toremifene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)etoxy]phenyl]-4-chloro-1-butencitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOREMIFENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498Y783QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Toremifene Citrate Action
Molecular and Cellular Mechanisms
The core mechanism of toremifene (B109984) citrate (B86180) revolves around its interaction with estrogen receptors (ERs), which are proteins found in various tissues including the breast, uterus, and bones patsnap.com. These receptors, upon binding with endogenous estrogens like estradiol (B170435), trigger cell proliferation and growth by initiating estrogen receptor-mediated signaling pathways patsnap.combioinformation.net.
Toremifene citrate exerts its primary anti-tumor effect through competitive inhibition of estrogen binding to estrogen receptors, particularly estrogen receptor alpha (ERα), which is commonly overexpressed in hormone receptor-positive breast cancers oncologynewscentral.comdrugbank.comwikipedia.orgpatsnap.comnih.gov. By binding to the ERs, this compound effectively blocks estrogen from occupying these binding sites, thereby hindering the downstream signaling that promotes the division and growth of estrogen-dependent cancer cells oncologynewscentral.comnih.govpatsnap.comeuropa.eu. This competitive binding leads to altered conformational changes in the estrogen receptor complex, which in turn influences the recruitment of coactivators and corepressors, resulting in tissue-specific responses kup.at. The affinity of toremifene for the estrogen receptor is comparable to that of tamoxifen (B1202) wikipedia.orgnih.govoup.com. In studies using rat ER, toremifene exhibited approximately 1.4% of the affinity of estradiol for the ER wikipedia.org.
As a selective estrogen receptor modulator (SERM), this compound displays a mixed agonist–antagonist profile, meaning it can elicit estrogenic actions in some tissues while demonstrating antiestrogenic effects in others drugbank.comwikipedia.orgnih.govkup.atoup.com. This tissue selectivity is influenced by factors such as treatment duration, target organ, gender, and even species oncologynewscentral.comdrugbank.comnih.gov.
Table 1: Tissue-Specific Activity Profile of this compound
| Tissue Type | This compound Activity | Mechanism/Effect | Source |
| Breast Tissue | Antiestrogenic (Antagonist) | Competitively binds to ERs, blocking estrogen-stimulated tumor growth. Induces apoptosis, regulates oncogene expression and growth factors. | oncologynewscentral.comdrugbank.comwikipedia.orgnih.govpatsnap.comeuropa.eu |
| Bone Tissue | Estrogenic (Agonist) | Mimics estrogen's action to maintain bone density; reduces bone resorption and turnover. | drugbank.comwikipedia.orgnih.govpatsnap.comcancer.govnih.govnih.gov |
| Uterine Tissue | Partial Estrogenic | Can increase endometrial thickness, leading to risk of endometrial changes. | oncologynewscentral.comdrugbank.comwikipedia.orgnih.govpatsnap.comeuropa.eueuropa.eu |
| Liver & Cardiovascular | Estrogenic (Agonist) | Reduces serum concentrations of total cholesterol and LDL-cholesterol; potential beneficial effects on cardiovascular risk. | oncologynewscentral.comdrugbank.comwikipedia.orgnih.govnih.govnih.gov |
In breast tissue, this compound acts as an estrogen antagonist oncologynewscentral.comdrugbank.comwikipedia.orgnih.gov. Its primary anti-tumor mechanism is the competitive binding to estrogen receptors within cancer cells, which effectively blocks estrogen from promoting tumor growth oncologynewscentral.comdrugbank.comnih.govpatsnap.comeuropa.eu. This antiestrogenic activity has been observed in studies, demonstrating a decrease in the estradiol-induced cornification index in some postmenopausal women oncologynewscentral.com. Beyond competitive binding, toremifene may also inhibit tumor growth through additional mechanisms, such as the induction of apoptosis (programmed cell death), and the regulation of oncogene expression and growth factors oncologynewscentral.comdrugbank.comnih.govpatsnap.comeuropa.eu. Research in rats has shown that toremifene can cause regression of dimethylbenzanthracene-induced mammary tumors oncologynewscentral.comdrugbank.comnih.gov.
Conversely, this compound exhibits estrogenic, or agonist, effects on bone tissue drugbank.comwikipedia.orgnih.govcancer.govnih.gov. This activity is considered beneficial as it helps in the maintenance of bone density, reducing the risk of osteoporosis, a common concern in postmenopausal women patsnap.comcancer.gov. Estrogens play a crucial role in skeletal homeostasis by inhibiting osteoclasts, which are responsible for bone resorption nih.gov. Toremifene mimics these beneficial effects of estrogen in bone nih.gov. Clinical studies have shown that toremifene can significantly increase bone mineral density (BMD) in the hip and spine, even in men undergoing androgen deprivation therapy for prostate cancer nih.govsigmaaldrich.com.
This compound demonstrates weak or partial estrogenic effects on uterine tissue, specifically on the endometrium oncologynewscentral.comdrugbank.comwikipedia.orgnih.gov. This estrogenic activity can lead to an increase in endometrial thickness (endometrial hypertrophy) oncologynewscentral.comeuropa.eueuropa.eu. This partial agonist effect carries a risk of increased endometrial changes, including hyperplasia and polyps europa.eueuropa.eu.
This compound also exhibits estrogenic activity on the liver and cardiovascular system drugbank.comwikipedia.orgnih.govnih.gov. Limited data indicate that, similar to tamoxifen, toremifene can reduce serum concentrations of total cholesterol and low-density lipoprotein (LDL)-cholesterol oncologynewscentral.comwikipedia.orgnih.gov. While some studies have shown an increase in high-density lipoprotein (HDL)-cholesterol, others found no significant effect oncologynewscentral.com. The precise long-term impact on cardiovascular risk requires further extensive studies oncologynewscentral.com. In the liver, toremifene is extensively metabolized, primarily by the cytochrome P-450 isoenzyme CYP3A4 oncologynewscentral.comnih.govmims.com. Toremifene treatment has been associated with mild-to-moderate elevations in liver enzymes (e.g., AST, ALT) in a percentage of patients, which are usually transient oncologynewscentral.comnih.goveuropa.eudrugs.com. These enzyme elevations may represent fatty liver disease induced by estrogen receptor modulation nih.gov.
Influence on Gene Expression and Transcriptional Regulation
This compound has been shown to influence the expression of various genes involved in cellular processes, contributing to its anti-tumor effects europa.eupatsnap.comncats.iodrugs.com. Its action on gene expression and transcriptional regulation can involve both direct binding to estrogen receptors and subsequent alteration of gene transcription, as well as indirect effects through other signaling pathways drugbank.com. Studies have indicated that it can affect genes related to cell signaling and apoptosis nih.gov.
This compound impacts cell cycle kinetics, which is crucial for controlling cell proliferation europa.eupatsnap.com. While toremifene or its metabolites alone may not significantly affect cell cycle kinetics in some contexts, pre-incubation can lead to a shift in cell distribution, suggesting a block in specific phases of the cell cycle, such as G2/M, in multidrug-resistant human breast cancer cells when combined with certain chemotherapeutic agents nih.gov. This indicates a potential role in enhancing cell cycle arrest.
A significant aspect of this compound's anti-tumor mechanism is its ability to induce apoptosis, or programmed cell death, in cancer cells drugbank.comeuropa.eupatsnap.comncats.iodrugs.com. Research has demonstrated that toremifene can cause cancer cells to exhibit morphological characteristics typical of apoptosis ncats.io. This induction of apoptosis is considered a key contributor to its anti-tumor efficacy, involving changes in the expression of genes such as BCL-2 and p53, which are integral to apoptotic pathways nih.gov.
This compound can also influence angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis patsnap.com. By impacting pathways related to angiogenesis, this compound may inhibit the formation of new blood vessels that supply nutrients to tumors, thereby hindering their growth patsnap.com.
Effects on Sex Hormone-Binding Globulin (SHBG) Levels
This compound has been observed to increase levels of Sex Hormone-Binding Globulin (SHBG) wikipedia.orgnih.gov. This effect has been documented in both men and women, with studies showing an increase in SHBG concentrations nih.goviarc.frmaximustribe.comnih.gov. For instance, a study noted a 23% increase in SHBG levels in men and a 20% increase in women during toremifene administration nih.gov. Another study found a significant increase in SHBG levels in men with idiopathic oligozoospermia after 3 months of toremifene administration nih.gov.
Table 1: Influence of this compound on SHBG Levels
| Study Population | SHBG Change (%) | Reference |
| Men and Women (Healthy) | +23% (men), +20% (women) | nih.gov |
| Men (Oligozoospermia) | Significant Increase | nih.gov |
Impact on Insulin-like Growth Factor 1 (IGF-1) Levels
This compound affects Insulin-like Growth Factor 1 (IGF-1) levels drugs.comgenome.jp. Studies have shown that toremifene administration leads to a decrease in IGF-1 concentrations wikipedia.orgnih.govnih.gov. In one study involving healthy elderly subjects, IGF-1 concentrations decreased by approximately 20% in both men and women during toremifene administration nih.gov. This effect is also observed in tumor models, where IGF-1 levels in MCF-7 tumors significantly decreased in toremifene-treated groups compared to estrogen-alone groups, highlighting its antiestrogenic action nih.gov. The reduction in IGF-1 levels may be a result of the estrogenic effects of toremifene on the liver, which can diminish GH-dependent IGF-1 nih.gov.
Table 2: Impact of this compound on IGF-1 Levels
| Study Population | IGF-1 Change (%) | Reference |
| Men and Women (Healthy) | -20% | nih.gov |
| MCF-7 Tumors | Significant Decrease | nih.gov |
Preclinical Research and Experimental Models
In Vitro Studies on Toremifene (B109984) Citrate (B86180)
Toremifene citrate has been extensively studied for its effects on estrogen-sensitive human breast cancer cell lines, with a primary focus on the MCF-7 cell line. Research demonstrates that toremifene's inhibitory effect is concentration-dependent, with increased growth inhibition observed as the drug concentration rises from 1 µM to 10 µM. nih.gov At a concentration of 5 µM, toremifene induces a significant decrease in the proportion of cells in the S and G2/M phases of the cell cycle, coupled with an increase in cell debris, indicating a rise in cell death. nih.gov
Further mechanistic studies using time-lapse video microscopy have revealed a dual action of toremifene on MCF-7 cells. Treatment with 7.5 µM of toremifene for three days resulted in approximately 60% of the cells displaying morphological characteristics consistent with apoptosis, or programmed cell death. nih.gov Concurrently, the rate of mitosis in the cell culture progressively declined to zero over a period of three to four days. nih.gov This suggests that this compound inhibits the growth of estrogen-sensitive breast cancer cells by both actively inducing apoptosis and preventing other cells from undergoing mitosis. nih.gov The inhibitory activity of toremifene has been observed at concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M in phenol (B47542) red-containing media. medscape.com
| Concentration | Observed Effect on MCF-7 Cells | Reference |
|---|---|---|
| 1 µM - 10 µM | Concentration-dependent increase in growth inhibition. | nih.gov |
| 5 µM | Significant decrease in S and G2/M phase cells; increased cell death. | nih.gov |
| 7.5 µM | ~60% of cells show apoptotic morphology after 3 days; mitosis ceases. | nih.gov |
In contrast to its effects on hormone-dependent cells, in vitro studies have shown that this compound does not inhibit the growth of hormone-independent breast cancer cell lines such as MDA-MB-231. medscape.com Research investigating a range of concentrations from 10⁻¹⁰ M to 10⁻⁶ M found no significant impact on the proliferation of MDA-MB-231 cells. medscape.com These findings are consistent with in vivo studies in athymic mice, where the growth of MDA-MB-231 tumors was not influenced by toremifene administration. cinc.org This selectivity highlights toremifene's mechanism of action, which is primarily linked to the estrogen receptor pathway, a pathway that is not the main driver of proliferation in hormone-independent cancer cells.
Preclinical in vitro research has identified this compound as a potent inhibitor of Ebola virus (EBOV) infection. mdpi.comnih.gov This antiviral activity was observed in multiple cell lines, including Vero E6 and HepG2 cells, and was found to be independent of the estrogen receptor, indicating an "off-target" effect. mdpi.comnih.gov The mechanism of inhibition occurs at a late stage of viral entry into the host cell, likely interfering with the triggering of membrane fusion. mdpi.comnih.gov
Structural and biophysical studies have elucidated the direct interaction between toremifene and the Ebola virus glycoprotein (B1211001) (GP), which is essential for viral entry. nih.govnih.gov Toremifene binds to a cavity located between the GP1 and GP2 subunits of the glycoprotein trimer. nih.govnih.gov This binding destabilizes the protein, as demonstrated by thermal shift assays that showed a drastic, concentration-dependent decrease in the melting temperature (Tm) of the EBOV glycoprotein. nih.govnih.gov This destabilizing effect is believed to trigger a premature release or conformational change in the GP2 fusion subunit, thereby preventing the fusion of the viral and endosomal membranes and blocking viral entry. nih.govnih.gov
| Compound | Concentration | Effect on EBOV Glycoprotein Melting Temperature (Tm) | Reference |
|---|---|---|---|
| Toremifene | 100 µM | Decrease of up to 14°C | nih.govnih.gov |
| Ibuprofen | - | Marginal effect (<2°C shift) | nih.govnih.gov |
This compound has been investigated for its ability to inhibit P-glycoprotein (P-gp), a membrane transporter protein associated with multidrug resistance (MDR) in cancer cells. ox.ac.uk P-gp functions as an efflux pump, reducing the intracellular concentration of chemotherapeutic agents. In vitro studies have demonstrated that toremifene can reverse this resistance. For instance, serum from patients treated with high-dose toremifene was shown to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 in MCF-7/adr cells. ox.ac.uk
Further research using the estrogen receptor-negative, multidrug-resistant human breast cancer cell line MDA-MB-A1 showed that preincubation with toremifene could resensitize these cells to the cytotoxic effects of vinblastine (B1199706). nih.gov This combination treatment caused a significant block in the G2/M phase of the cell cycle, an effect seen with vinblastine alone only in drug-sensitive cells. nih.gov This chemosensitizing effect was accompanied by enhanced growth inhibition. nih.gov The mechanism is believed to involve toremifene acting as a competitive inhibitor, binding to P-gp and thereby blocking the transport of other cytotoxic drugs. nih.gov
While direct studies detailing the effects of this compound on action potentials in isolated cardiac tissues were not identified in the conducted research, clinical data indicate that toremifene can prolong the QTc interval on an electrocardiogram. medscape.com QTc interval prolongation is a key indicator of delayed cardiac repolarization, which can increase the risk of arrhythmias.
Research has been conducted on developing controlled-release formulations of this compound to provide targeted and sustained local delivery. One such approach involves using a sol-gel processed silica (B1680970) xerogel as an implantable carrier material. ox.ac.uknih.gov In these in vitro studies, this compound was incorporated into the silica xerogel matrix during its formation. ox.ac.uknih.gov
The release of toremifene from the matrix was found to be controllable through several factors. ox.ac.uknih.gov
Addition of Polyethylene (B3416737) Glycol (PEG): Incorporating PEG into the matrix decreased the specific surface area and subsequently lowered the release rate of toremifene. ox.ac.uknih.gov
Drug Loading: Reducing the initial amount of this compound within the matrix also resulted in a decreased release rate. ox.ac.uknih.gov
The release profiles of toremifene from this formulation were observed to follow zero-order kinetics. This indicates that the drug release was controlled by the erosion of the silica xerogel matrix itself, rather than by diffusion, allowing for a constant rate of drug release over time. ox.ac.uknih.gov
Controlled Release Formulation Research
Polymer Blends and Silica Xerogel Composites
This compound has been investigated as a component in advanced drug delivery systems, particularly those involving silica xerogel composites. Sol-gel processed silica xerogel has been utilized as a carrier material to create implantable, controlled-release formulations. scielo.br The objective of this research is to develop a system that can be localized to a specific site, providing targeted and sustained drug delivery. scielo.brnih.gov
In these composites, this compound is incorporated into the silica xerogel matrix during the polycondensation of an organic silicate, such as tetraethyl orthosilicate (B98303) (TEOS). scielo.brnih.gov The inclusion of polyethylene glycol (PEG) in the formulation has been shown to decrease the specific surface area of the matrix, which in turn lowers the release rate of the drug. scielo.br The release profiles for this compound from these composites have been observed to follow zero-order kinetics, indicating that the drug's release is controlled by the erosion of the silica xerogel matrix itself. scielo.brnih.gov This suggests that the release rate can be modulated by adjusting the composition of the silica xerogel matrix, for instance, by adding PEG or altering the drug load within the matrix. scielo.br
Adsorption and Desorption Characteristics on Silica Xerogels
The interaction between this compound and silica xerogels is significantly influenced by physicochemical factors. nih.govthieme-connect.com Studies have been conducted to investigate the factors affecting the adsorption and desorption of the compound on sintered silica xerogels in vitro. nih.gov
The adsorption of this compound onto the silica surface is pH-dependent. nih.govthieme-connect.com Adsorption is lowest at a pH of 2, which corresponds to the isoelectric point of silica gel. As the pH increases to 3.5, the silica xerogel surface becomes negatively charged, enhancing the adsorption of the positively charged this compound molecule, likely through electrostatic interaction. thieme-connect.com
Pore size of the xerogel is another critical factor. Research indicates that a larger pore size facilitates higher drug adsorption. nih.govthieme-connect.com In one study, adsorption was most effective in xerogels that were sintered at 700°C, a process which resulted in the largest pores and the lowest specific surface area among the tested samples. nih.govthieme-connect.com The release of this compound from the xerogel matrix was found to be linear with respect to the square root of time. nih.govthieme-connect.com The initial release from xerogel grains is rapid within the first 5 hours, followed by a more gradual release, with all of the drug eventually being released. nih.govthieme-connect.com
Table 1: Adsorption of this compound on Silica Xerogels
| Sintering Temperature (°C) | Key Structural Characteristic | This compound Adsorption |
|---|---|---|
| 400 | Smaller pores | 193.8 µg/m² |
| 700 | Largest pores, lowest specific surface area | 303.5 µg/m² |
In Vivo Animal Models
Regression of Dimethylbenzanthracene (DMBA)-Induced Mammary Tumors in Rats
The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model is a widely used system to study hormone-dependent breast cancer. nih.gov In this model, toremifene has demonstrated a statistically significant antitumor effect. nih.gov Studies have shown that toremifene is effective in preventing the development of these tumors when administered after the carcinogen. nih.gov
The antitumor action of toremifene in this model is considered tumoristatic rather than tumoricidal. nih.gov Research has shown that even at very high circulating levels of toremifene and its primary metabolite, N-desmethyltoremifene, the treatment did not reduce the number of animals that ultimately developed tumors after the administration was stopped. nih.gov This suggests the compound halts or slows tumor growth without eliminating the cancer cells entirely. The antitumor effect was also found to be partially reversed by the co-administration of progesterone. nih.gov In studies measuring cell proliferation, toremifene treatment significantly reduced the volume-corrected mitotic index in regressing tumors compared to growing control tumors. researchgate.net
Table 2: Effect of Toremifene on DMBA-Induced Mammary Tumors in Rats
| Experimental Condition | Key Finding | Effect on Cell Proliferation |
|---|---|---|
| Toremifene administration after DMBA | Effective in preventing tumor development | Not specified |
| Cessation of toremifene treatment | Tumor development proceeds; action is tumoristatic | Not applicable |
| Toremifene treatment of existing tumors | Regression or stability in about one-third of tumors | Significant reduction of the volume-corrected mitotic index (M/V INDEX) |
Athymic Mouse Xenograft Models
Athymic (nude) mice, which lack a functional thymus and thus have a compromised immune system, are used to host human tumor xenografts for preclinical studies. journalbonefragility.com This model has been employed to evaluate the efficacy of toremifene on different types of breast cancer cell populations. nih.gov
In studies using hormone-dependent MCF-7 human breast cancer cells, toremifene effectively inhibited estradiol-stimulated tumor growth by over 70%. nih.gov When administered alone, without estradiol (B170435) stimulation, toremifene did not support tumor growth, though it did exhibit weak partial estrogen-agonist effects on the mouse uterus. nih.gov
Conversely, when tested against hormone-independent MDA-MB-231 breast tumors, toremifene did not influence tumor growth. nih.gov Even at very large doses, it did not alter the rate of MDA-MB-231 tumor proliferation. nih.gov In models where both MCF-7 and MDA-MB-231 cells were co-implanted to simulate a mixed or heterogeneous tumor, toremifene provided partial inhibition of estradiol-stimulated growth but could not control the growth of the hormone-independent component. nih.gov
Table 3: Toremifene Efficacy in Athymic Mouse Xenograft Models
| Tumor Cell Line | Hormone Dependence | Treatment Context | Outcome |
|---|---|---|---|
| MCF-7 | Estrogen-Dependent | Inhibition of estradiol-stimulated growth | >70% inhibition of tumor growth nih.gov |
| MDA-MB-231 | Estrogen-Independent | Administered alone or with estradiol | No influence on tumor growth nih.gov |
| MCF-7 + MDA-MB-231 (Mixed) | Mixed | Inhibition of estradiol-stimulated growth | Partial inhibition of overall tumor growth nih.gov |
Studies on Uterine Effects in Animal Models
The effects of toremifene on uterine tissue have been investigated in rodent models, particularly in neonatal Sprague-Dawley rats. These studies reveal that toremifene can exert estrogen agonist-like effects on the developing uterus.
When administered to neonatal rats during a period of rapid uterine gland differentiation (postnatal days 10-14), toremifene caused a dose-related increase in uterine weight. It also led to a tripling of the luminal epithelium cell height and, at certain doses, completely inhibited the development of uterine glands. Similar increases in uterine weight and luminal epithelium cell height were observed when the compound was given on postnatal days 20-24. When administered from postnatal days 1-5, uterine weight and epithelial cell height were significantly increased by day 5 but returned to control levels by day 26; however, the number of uterine glands was reduced by 50% compared to controls. This estrogenic agonist activity, particularly in the uterine luminal epithelium, indicates that toremifene can be developmentally toxic in this model.
Bone Mineral Density Studies in Ovariectomized Mice
The ovariectomized (OVX) rodent is a standard preclinical model for studying postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency and subsequent bone loss. Toremifene, as a selective estrogen receptor modulator (SERM), has been shown to prevent estrogen deficiency-induced bone loss. nih.gov Its effects are thought to be mediated through interaction with the estrogen receptor, but non-receptor-mediated effects on bone cell plasma membranes have also been observed. nih.gov Specifically, toremifene has been found to cause apoptosis in osteoclasts, the cells responsible for bone resorption. nih.gov
While direct studies detailing percentage changes in bone mineral density (BMD) for toremifene in ovariectomized mice are not extensively detailed in the provided search results, the effects of other SERMs in this model are well-documented and provide context for the drug class. For example, other SERMs have been shown to improve the trabecular quality of vertebral bodies and enhance bone mass in OVX rats. nih.gov These compounds generally work to preserve bone mineral density and reduce bone resorption in a manner similar to estradiol. scielo.br
Table 4: General Effects of SERMs on Bone in Ovariectomized (OVX) Rodent Models
| SERM Class | Animal Model | Key Bone Parameter | Observed Effect |
|---|---|---|---|
| General SERMs | Ovariectomized Rat | Bone Mineral Density (BMD) | Preservation of BMD; prevention of bone loss scielo.br |
| Toremifene | Rat Bone Cells (in vitro) | Osteoclast Viability | Induces osteoclast apoptosis nih.gov |
| General SERMs | Ovariectomized Rat | Trabecular Bone Quality | Improved trabecular quality of the vertebral body nih.gov |
| General SERMs | Ovariectomized Rat | Bone Remodeling | Reduction of bone resorption area scielo.br |
Toxicological and Carcinogenicity Studies in Rodents
The toxicological and carcinogenic potential of this compound has been evaluated in several studies using rodent models, primarily rats. These investigations have generally indicated a lack of carcinogenic activity under standard long-term bioassays and have highlighted some protective effects against certain types of tumors.
A comprehensive two-year carcinogenicity study was conducted in Sprague-Dawley rats. nih.gov In this study, male and female rats received mean daily doses of 0 (control), 0.12, 1.2, 5.0, or 12 mg/kg of body weight. The administration of this compound was associated with dose-dependent decreases in both food consumption and body-weight gain. Notably, at the highest dose, females exhibited 79% of the food consumption and 58% of the body weight of the control group, while high-dose males showed 73% food consumption and 40% body weight compared to controls. Despite these effects on body weight, the study found no increase in tumor incidence. nih.gov In contrast, a reduction in the incidence of certain hormone-dependent tumors was observed. In female rats, the incidences of mammary and pituitary tumors were reduced, and in males, a decrease in pituitary and testicular tumors was noted. nih.gov
Shorter-term studies have supported these findings. In one study, female Sprague-Dawley rats were administered this compound daily by gastric instillation for up to 12 months, with subsequent observation up to 15 months. No liver tumors were found, and the incidence of hyperplasia, adenoma, or carcinoma in the mammary gland and pituitary was zero in the toremifene-treated groups. nih.gov The Carcinogenic Potency Database (CPDB), which compiles results from long-term animal cancer tests, also reports a "no positive" result for carcinogenicity in both male and female rats for this compound. leadscope.com
However, in a specific experimental model where tumors were induced by the chemical carcinogen N-nitrosodiethylamine, toremifene was found to increase the incidence of kidney tumors and the proportion of malignant liver tumors in female rats. nih.gov Conversely, in other studies, toremifene demonstrated inhibitory effects on the development of mammary tumors induced by 7,12-dimethylbenz[a]anthracene (DMBA) or N-methyl-N-nitrosourea. nih.govnih.gov
When compared to the structurally similar compound tamoxifen (B1202), toremifene has shown a different toxicological profile in some respects. For instance, in a study where high-dose tamoxifen (48 mg/kg for 24 weeks) induced hyperplastic or neoplastic nodules in the liver of almost all treated rats, no such nodules were found in rats treated with the same dose of toremifene. nih.gov This is consistent with findings that toremifene has a lower potency for forming DNA adducts in rat liver compared to tamoxifen, suggesting a lower genotoxic potential. oup.com
Table 1: Summary of Long-Term (2-Year) Carcinogenicity Study of this compound in Sprague-Dawley Rats
| Parameter | Control Group | Low-Dose Group (0.12 mg/kg/day) | Mid-Dose Group (1.2 - 5.0 mg/kg/day) | High-Dose Group (12 mg/kg/day) |
| Body Weight Gain | Normal | Reduced (dose-dependent) | Reduced (dose-dependent) | Significantly Reduced |
| Food Consumption | Normal | Reduced (dose-dependent) | Reduced (dose-dependent) | Significantly Reduced |
| Overall Tumor Incidence | Baseline | No Increase | No Increase | No Increase |
| Mammary Tumors (Females) | Baseline | Reduced | Reduced | Reduced |
| Pituitary Tumors (Females) | Baseline | Reduced | Reduced | Reduced |
| Pituitary Tumors (Males) | Baseline | Reduced | Reduced | Reduced |
| Testicular Tumors (Males) | Baseline | Reduced | Reduced | Reduced |
Reproductive Toxicity and Teratogenicity Studies
The effects of this compound on reproduction and fetal development have been investigated in both rats and rabbits, revealing species-specific outcomes.
In a study on reproductive performance in rats, oral doses of up to 50 mg/kg of body weight per day did not compromise pregnancy. nih.gov However, signs of maternal toxicity were observed at doses of 10 mg/kg per day and higher. In rabbits, this compound demonstrated more pronounced effects on pregnancy maintenance. Abortions were reported at a dose of 10 mg/kg per day, and a total loss of litters occurred at 50 mg/kg per day. nih.gov
Regarding male fertility, a study in rats showed that oral treatment with 25 mg/kg per day for 10 weeks resulted in reduced fertility. This reduction was accompanied by a decrease in the weight of the reproductive organs. nih.gov
Developmental toxicity has also been assessed. In neonatal female Sprague-Dawley rats, toremifene was found to be developmentally toxic. Administration during critical periods of uterine development (postnatal days 10-14) led to a dose-related increase in uterine weight, a tripling of luminal epithelium cell height, and complete inhibition of uterine gland development at doses of 10 µg or higher. nih.gov This indicates an estrogen agonist-like effect on the developing uterus. nih.gov
In terms of teratogenicity, which evaluates the potential to cause malformations in a developing fetus, a single study conducted in rats reported no teratogenic effects associated with this compound administration. nih.gov
Table 2: Findings from Reproductive and Developmental Toxicity Studies of this compound
| Species | Study Type | Dosing | Key Findings |
| Rat (Female) | Reproductive Performance | Up to 50 mg/kg/day (oral) | Pregnancy not compromised. Maternal toxicity observed at ≥10 mg/kg/day. nih.gov |
| Rabbit (Female) | Reproductive Performance | 10 mg/kg/day (oral) | Abortion occurred. nih.gov |
| 50 mg/kg/day (oral) | Total litter loss. nih.gov | ||
| Rat (Male) | Fertility | 25 mg/kg/day for 10 weeks (oral) | Reduced fertility and reduced weight of reproductive organs. nih.gov |
| Rat (Neonatal Female) | Developmental Toxicity | ≥10 µ g/day (s.c.) on PND 10-14 | Increased uterine weight, increased luminal epithelium height, complete inhibition of uterine gland development. nih.gov |
| Rat | Teratogenicity | Not Specified | No teratogenic effects observed. nih.gov |
Clinical Research and Therapeutic Applications
Pharmacokinetic Investigations in Human Subjects
Toremifene (B109984) citrate (B86180) is well absorbed following oral administration. nih.govdrugs.comnih.gov Studies in human subjects have shown that its absorption is not significantly affected by the presence of food. drugs.comnih.gov Peak plasma concentrations of the compound are typically reached within 3 to 4 hours after a single oral dose. nih.govnih.gov The bioavailability of toremifene is estimated to be good, approximately 100%. wikipedia.orgyoutube.comspringermedicine.com After multiple doses, steady-state concentrations are generally achieved in about four to six weeks. nih.govdrugs.comnih.gov
Table 1: Absorption Characteristics of Toremifene
| Pharmacokinetic Parameter | Value |
|---|---|
| Bioavailability | ~100% |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours |
| Effect of Food on Absorption | Not significant |
Toremifene exhibits a large apparent volume of distribution, recorded at approximately 580 L, indicating extensive distribution throughout the body. nih.gov The compound is highly bound to plasma proteins, with binding exceeding 99.5%. nih.govdrugs.comnih.govnih.gov The primary binding protein in the serum is albumin. drugs.comnih.govnih.govdrugbank.com In one study, of the total protein-bound toremifene, 92% was bound to albumin, with smaller fractions binding to beta-1 globulin (6%) and alpha-1 acid glycoprotein (B1211001) (2%). nih.govdrugbank.com
Table 2: Distribution and Plasma Protein Binding of Toremifene
| Parameter | Finding |
|---|---|
| Apparent Volume of Distribution (Vd) | 580 L |
| Plasma Protein Binding | >99.5% |
Toremifene undergoes extensive metabolism in the liver. nih.govspringermedicine.comnih.gov The primary metabolic pathways are N-demethylation and hydroxylation. nih.govresearchgate.net These processes lead to the formation of several metabolites. The major metabolite found in human serum is N-desmethyltoremifene, which can be present at concentrations twice that of the parent compound. nih.gov Other identified metabolites include 4-hydroxytoremifene and deaminohydroxytoremifene. nih.gov The majority of a toremifene dose is excreted as metabolites, primarily in the feces. nih.govyoutube.comspringermedicine.com
The metabolism of toremifene is principally mediated by the cytochrome P450 (CYP) enzyme system in the liver. springermedicine.comnih.gov Specifically, CYP3A4 is the main enzyme responsible for the major metabolic pathways of toremifene, including its conversion to N-desmethyltoremifene. nih.govnih.govnih.govacs.org While other CYP isoforms such as CYP2B6, CYP2C9, and CYP2C19 may be involved to a lesser extent, CYP3A4 plays the central role. nih.govnih.govresearchgate.net Toremifene itself can act as a competitive inhibitor of CYP3A4. nih.govresearchgate.net
N-demethyltoremifene is the primary circulating metabolite of toremifene, formed mainly through the action of the CYP3A4 enzyme. nih.govnih.gov This metabolite has a significantly longer elimination half-life than the parent drug. nih.gov The half-life of toremifene is approximately five to seven days, whereas the half-life for N-demethyltoremifene can range from six to 21 days. nih.govwikipedia.orgyoutube.com N-demethyltoremifene is an active metabolite and exhibits antiestrogenic properties, but it is considered to have weak in vivo antitumor potency compared to the parent compound. nih.gov
Table 3: Comparative Elimination Half-Lives
| Compound | Elimination Half-Life |
|---|---|
| Toremifene | ~5 - 7 days |
| N-demethyltoremifene | ~6 - 21 days |
The slow elimination of toremifene is partly attributed to enterohepatic recirculation. nih.govspringermedicine.comfda.gov This process involves the excretion of the drug or its metabolites from the liver into the bile, followed by their release into the small intestine and subsequent reabsorption back into the bloodstream. researchgate.netelifesciences.org This recycling mechanism, along with high plasma protein binding, contributes to the long elimination half-life of toremifene. nih.gov The majority of the administered dose is eventually eliminated as metabolites in the feces, which is consistent with biliary excretion and enterohepatic circulation. nih.govspringermedicine.com
Elimination Pathways (Fecal and Renal Excretion)
The elimination half-life of toremifene is approximately 5 days fda.govdrugs.comnih.gov. Its major metabolites, N-demethyltoremifene and (deaminohydroxy)toremifene, have elimination half-lives of about 6 days and 4 days, respectively fda.govdrugs.com. The long half-life of toremifene is attributed to both its high degree of plasma protein binding and its enterohepatic recirculation nih.gov.
Steady-State Concentrations and Time to Reach
Steady-state concentrations of toremifene citrate are typically reached within 4 to 6 weeks of initiating daily administration drugs.comdrugs.com. In a study involving postmenopausal patients with advanced breast cancer receiving daily oral doses ranging from 10 to 400 mg, the time to reach steady-state plasma concentrations was between one and five weeks. This was achieved earlier, within one to two weeks, at higher doses of 200 and 400 mg nih.govnih.gov.
At a daily dose of 60 mg, the average steady-state serum level of toremifene is approximately 800 ng/mL nih.govwikipedia.org. Steady-state concentrations of its primary metabolite, N-demethyltoremifene, are 2 to 4 times higher than those of the parent compound drugs.com.
| Dose | Time to Reach Steady State | Average Steady-State Concentration of Toremifene |
| 10-60 mg/day | 4-6 weeks | - |
| 60 mg/day | Within 6 weeks | 800 ng/mL |
| 200-400 mg/day | 1-2 weeks | - |
Influence of Hepatic and Renal Impairment on Kinetics
The pharmacokinetics of this compound are significantly influenced by hepatic function, but not by renal function.
Hepatic Impairment: In individuals with impaired liver function, such as cirrhosis or fibrosis, the elimination of toremifene is decreased nih.gov. The mean elimination half-life of toremifene was found to be increased by less than twofold in patients with hepatic impairment compared to those with normal hepatic function fda.gov. One study noted a decreased elimination rate in patients with impaired liver function, resulting in a longer terminal half-life of 10.9 days for toremifene and 29.6 days for its main metabolite, N-demethyltoremifene nih.gov. Conversely, in patients with activated liver function due to drug induction, the elimination rate was significantly increased, leading to shorter half-lives of 3.0 days for toremifene and 4.5 days for N-demethyltoremifene nih.gov.
Renal Impairment: Renal insufficiency does not appear to alter the pharmacokinetics of toremifene or its primary metabolite, N-demethyltoremifene fda.govdrugs.com. Studies have shown that the pharmacokinetics in patients with impaired kidney function are similar to those in individuals with normal renal function fda.govnih.gov.
| Condition | Effect on Toremifene Elimination Half-Life |
| Hepatic Impairment (Cirrhosis/Fibrosis) | Increased by less than twofold |
| Activated Liver Function (Drug-Induced) | Decreased |
| Renal Impairment | No significant change |
Impact of Age and Race on Pharmacokinetics
Race: The influence of race on the pharmacokinetics of this compound has not been formally studied fda.govfda.gov. In one North American study, 14% of the participants were non-Caucasian, and no significant differences in the effectiveness or safety of the drug were observed related to race fda.govfda.gov.
Pharmacokinetic Studies of High-Dose this compound
Pharmacokinetic studies have been conducted on high-dose this compound, primarily in postmenopausal women with advanced breast cancer. In a phase I study, patients received daily oral doses ranging from 200 to 400 mg. At these higher doses, steady state was achieved more rapidly, within one to two weeks nih.govnih.gov. Plasma concentrations of the metabolite 4-hydroxytoremifene were only detectable at these high doses nih.govnih.gov.
Another study evaluated doses of 200, 300, or 400 mg/m² daily. Steady state was reached between 1 and 3 weeks, and the area under the curve (AUC) and maximal concentration were found to be dose-dependent at these high doses nih.gov. In postmenopausal patients with advanced breast cancer receiving high doses of toremifene (240–780 mg/day), plasma concentrations ranged from 1.5 to 4.0 µg/mL nih.gov.
Clinical Efficacy Studies
Hormone-Dependent Metastatic Breast Cancer in Postmenopausal Women
This compound is an approved treatment for metastatic breast cancer in postmenopausal women with estrogen receptor-positive (ER+) or unknown tumors cancernetwork.comcancer.gov. Clinical trials have demonstrated that toremifene is an effective and well-tolerated option for this patient population cancernetwork.com.
Multiple phase II and phase III clinical trials have shown that toremifene, at a dose of 60 mg per day, has similar efficacy to tamoxifen (B1202) at doses of 20 or 40 mg per day when used as a first-line hormonal therapy cancernetwork.com. In six phase II trials involving postmenopausal women with ER-positive or unknown metastatic breast cancer, response rates for a 60 mg/day dose of toremifene ranged from 32.6% to 54.3% cancernetwork.com. The median time to progression in these trials was between 6.3 and 12.2 months cancernetwork.com.
Higher doses of toremifene have not demonstrated a statistically significant benefit over standard doses of tamoxifen in phase III trials for this patient population cancernetwork.com.
| Study Type | Toremifene Dose | Comparator | Response Rate (Toremifene) |
| Phase II (Pooled) | 60 mg/day | - | 32.6% - 54.3% |
| Phase III (Nordic) | 60 mg/day | Tamoxifen 40 mg/day | 31.5% |
| Phase III (Eastern Europe) | 60 mg/day | Tamoxifen 40 mg/day | 20.4% |
Comparison with Tamoxifen in Phase III Trials
Multiple Phase III clinical trials have been conducted to compare the efficacy and safety of toremifene with tamoxifen in the treatment of breast cancer. In a prospective, double-blind, randomized trial involving postmenopausal women with estrogen receptor-positive advanced breast cancer, toremifene was compared to tamoxifen as a first-line therapy. The results of this and other large comparative studies have consistently shown that toremifene is as effective as tamoxifen in this patient population. nih.gov
Similarly, in the adjuvant setting for early-stage breast cancer, large randomized trials have suggested that toremifene has comparable efficacy to tamoxifen. nih.govresearchgate.netabvpress.ru The North American Fareston versus Tamoxifen Adjuvant (NAFTA) trial, for instance, enrolled 1,813 perimenopausal or postmenopausal women with hormone receptor-positive invasive breast cancer to receive either toremifene or tamoxifen. nih.govabvpress.ru The findings from these extensive studies have established toremifene as a viable alternative to tamoxifen.
Response Rates, Disease Progression, and Survival Outcomes
In the context of advanced breast cancer, Phase III trials have demonstrated similar outcomes between toremifene and tamoxifen. An Eastern European study involving 463 postmenopausal women with advanced breast cancer reported objective response rates of 20.4% for toremifene (60 mg) and 20.8% for tamoxifen (40 mg). nih.gov A meta-analysis of seven randomized controlled trials encompassing 2,061 patients with advanced breast cancer found the objective response rate for the toremifene group to be 25.8% compared to 26.9% in the tamoxifen group, a difference that was not statistically significant. nih.gov
| Outcome | Toremifene | Tamoxifen | Statistical Significance |
|---|---|---|---|
| Objective Response Rate | 25.8% | 26.9% | Not Significant nih.gov |
| Median Time to Progression | 6.1 months | 5.8 months | Not Significant nih.gov |
| Median Overall Survival | 27.8 months | 27.6 months | Not Significant nih.gov |
| Outcome | Toremifene | Tamoxifen | Statistical Significance |
|---|---|---|---|
| Disease-Free Survival | 91.2% | 91.2% | Not Significant nih.govabvpress.ru |
| Overall Survival | 93.7% | 92.7% | Not Significant nih.govabvpress.ru |
Efficacy in Tamoxifen-Refractory Patients
The efficacy of toremifene in patients whose breast cancer has become refractory to tamoxifen has been investigated, though the results are somewhat mixed. Some studies have shown a low objective response rate of around 8% for toremifene in patients previously treated with tamoxifen alone. cancernetwork.com However, a higher response rate of 16% was observed in patients who had been pretreated with both chemotherapy and tamoxifen. cancernetwork.com
Investigational Use in Prostate Cancer and Osteoporosis Prevention
Beyond its application in breast cancer, toremifene has been investigated for its potential to mitigate some of the adverse effects of androgen deprivation therapy (ADT) in men with prostate cancer. ADT can lead to a reduction in bone mineral density, increasing the risk of osteoporosis and fractures. nih.gov
Effects on Bone Mineral Density in Men on Androgen Deprivation Therapy (ADT)
A large, multicenter Phase III clinical trial was conducted to evaluate the effects of toremifene on bone mineral density (BMD) in men receiving ADT for prostate cancer. nih.govauajournals.org An interim analysis of this study revealed that toremifene significantly increased BMD compared to placebo. nih.govauajournals.org After 12 months, men in the toremifene group showed an increase in lumbar spine BMD of 1.6%, while the placebo group experienced a decrease of 0.7%. nih.govauajournals.org Similarly, total hip BMD increased by 0.7% with toremifene and decreased by 1.3% with placebo. nih.govauajournals.org The between-group differences were statistically significant, highlighting toremifene's potential to counteract ADT-induced bone loss. nih.govauajournals.org A post hoc analysis of this trial in men younger than 80 years showed that toremifene significantly decreased the relative risk of new vertebral fractures by 79.5% compared to placebo. nih.gov
| Anatomical Site | Toremifene Group | Placebo Group | Between-Group Difference |
|---|---|---|---|
| Lumbar Spine | +1.6% nih.govauajournals.org | -0.7% nih.govauajournals.org | 2.3% nih.govauajournals.org |
| Total Hip | +0.7% nih.govauajournals.org | -1.3% nih.govauajournals.org | 2.0% nih.govauajournals.org |
| Femoral Neck | +0.2% auajournals.org | -1.3% auajournals.org | 1.5% auajournals.org |
Impact on Vasomotor Flushing and Breast Changes in Men on ADT
Androgen deprivation therapy is also associated with other estrogen-deficiency-related side effects, such as vasomotor flushing (hot flashes) and gynecomastia (breast enlargement and tenderness). nih.govnih.gov The antiestrogenic properties of toremifene on breast tissue suggest it may reduce the incidence and severity of gynecomastia in men undergoing ADT. nih.gov Additionally, as a partial agonist in the hypothalamic-pituitary axis, toremifene has the potential to alleviate vasomotor flushing. nih.gov These potential benefits were included as secondary endpoints in the Phase III trial, with ongoing analysis to determine the clinical significance of toremifene in managing these common and often distressing side effects of ADT. nih.govnih.gov
Combination Therapy Regimens
Drug Interactions and Concomitant Therapies
The metabolism of this compound is a critical factor in its potential for drug-drug interactions, primarily involving the cytochrome P450 enzyme system.
Toremifene is metabolized mainly by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Consequently, co-administration with drugs that strongly inhibit or induce this enzyme can significantly alter the plasma concentration of toremifene, affecting its therapeutic window. drugs.com
CYP3A4 Inhibitors : Strong inhibitors of CYP3A4 can increase the steady-state serum concentration of toremifene. drugs.com This increased exposure can elevate the risk of dose-dependent adverse effects, such as QT interval prolongation. drugs.com Therefore, the concurrent use of strong CYP3A4 inhibitors should be avoided. drugs.com If such a combination is necessary, close monitoring for QT interval prolongation is recommended. drugs.com Grapefruit juice, a known CYP3A4 inhibitor, may also increase toremifene plasma concentrations and should be avoided. drugs.com
CYP3A4 Inducers : Conversely, strong inducers of the CYP3A4 enzyme can lower the steady-state concentration of toremifene in the serum, potentially reducing its efficacy. drugs.com Co-administration with potent CYP3A4 inducers should be avoided for this reason. drugs.com
In addition to being a substrate, research indicates that toremifene and its primary metabolite, N-desmethyltoremifene, can also act as inhibitors and inducers of various CYP enzymes. nih.gov Toremifene is a competitive inhibitor of CYP3A4 and can also inhibit CYP2A6, CYP2B6, CYP2C8, CYP2C9, and CYP2C19. nih.gov Furthermore, studies in human hepatocytes have shown that toremifene can increase CYP3A4 activity and gene expression, indicating it also has an inductive effect on this enzyme. nih.gov These findings suggest that toremifene has the potential for pharmacokinetic drug-drug interactions with other medications metabolized by these specific CYP enzymes. nih.gov
Toremifene Interactions with CYP3A4 Modulators
| Modulator Type | Effect on Toremifene | Clinical Recommendation | Examples |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Increases serum concentration drugs.com | Avoid co-administration drugs.com | Ketoconazole, Itraconazole, Clarithromycin, Ritonavir, Voriconazole drugs.com |
| Strong CYP3A4 Inducers | Decreases serum concentration drugs.com | Avoid co-administration drugs.com | Dexamethasone, Phenytoin, Carbamazepine, Rifampin, St. John's Wort drugs.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Apilimod |
| Atamestane |
| Bepridil |
| Carbamazepine |
| Clarithromycin |
| Dexamethasone |
| Doxorubicin |
| Itraconazole |
| Ketoconazole |
| Letrozole |
| N-demethyltoremifene |
| Paclitaxel |
| Phenytoin |
| Rifampin |
| Ritonavir |
| Sertraline |
| St. John's Wort |
| Tamoxifen |
| This compound |
| Vinblastine (B1199706) |
Adverse Event Mechanisms and Management in Clinical Populations
The adverse effects of this compound are largely predictable based on its mechanism of action as a selective estrogen receptor modulator.
As a SERM, toremifene exhibits both estrogenic and anti-estrogenic effects in different tissues. wikipedia.orgcancer.gov These dual actions are responsible for its therapeutic efficacy in breast cancer as well as some of its most common and significant adverse effects.
The most frequently reported adverse reactions are hot flashes, sweating, nausea, and vaginal discharge. nih.govwikipedia.org These are primarily due to the anti-estrogenic effects of the drug.
In contrast to its anti-estrogenic effect in breast tissue, toremifene has a partial estrogenic (agonist) effect on the endometrium. wikipedia.orgpatsnap.comdroracle.ai This estrogenic stimulation can lead to a range of endometrial changes, including:
Endometrial Hypertrophy (Thickening): Increased growth of the endometrial lining. oncologynewscentral.comvolusonclub.net
Endometrial Polyps: Benign growths in the endometrium. oncologynewscentral.comnih.govresearchgate.net
Endometrial Hyperplasia: An abnormal proliferation of the endometrium, which can be a precursor to cancer. patsnap.comoncologynewscentral.comcancer.orgyoutube.com
Endometrial Cancer: Long-term use of SERMs with estrogenic effects on the uterus has been associated with an increased risk of endometrial cancer. patsnap.comoncologynewscentral.comnih.govnih.gov
While some studies have suggested that toremifene may have a lower incidence of inducing secondary endometrial cancer compared to tamoxifen, the risk is not eliminated. nih.govnih.gov Cases of endometrial cancer have been reported in patients treated with toremifene. oncologynewscentral.comnih.govnih.gov Therefore, regular gynecological monitoring is recommended for patients on long-term toremifene therapy. mims.com Any abnormal uterine bleeding should be promptly investigated.
Table 2: Endometrial Changes Associated with this compound
| Endometrial Change | Description | Potential Clinical Consequence |
|---|---|---|
| Hypertrophy | Thickening of the uterine lining. | May be asymptomatic or cause abnormal bleeding. |
| Polyps | Benign, localized overgrowths of endometrial tissue. researchgate.net | Can cause irregular bleeding. |
| Hyperplasia | Abnormal increase in the number of endometrial cells. cancer.org | Can be a precursor to endometrial cancer. youtube.com |
The estrogenic properties of this compound can also increase the risk of thromboembolic events, including deep venous thrombosis (DVT) and pulmonary embolism (PE). patsnap.com While the risk may be lower than with tamoxifen, it remains a significant consideration. wikipedia.orgnih.gov
The mechanism is thought to be related to the pro-coagulant effects of estrogenic compounds, which can alter the levels of clotting factors and increase the propensity for blood clot formation. ashpublications.org Patients with a history of thromboembolic disorders should generally avoid this compound. oncologynewscentral.com
Clinical signs of DVT can include leg pain, swelling, and warmth, while symptoms of PE may include sudden shortness of breath, chest pain, and a rapid heart rate. oncolink.org Patients should be educated about these signs and symptoms and instructed to seek immediate medical attention if they occur.
Hepatobiliary Disorders (Elevated Transaminases, Jaundice, Hepatitis)
Clinical investigations into this compound have revealed its potential to affect liver function, primarily manifesting as changes in liver enzyme levels.
Elevated Transaminases: Treatment with this compound has been linked to mild-to-moderate elevations in serum aminotransferases. Reports from clinical studies indicate that elevations of serum alanine aminotransferase (ALT) or aspartate aminotransferase (AST) occur in 5% to 19% of patients. nih.gov These enzymatic elevations are typically transient and are not commonly associated with clinical symptoms or jaundice. nih.gov Elevations exceeding five times the upper limit of normal are considered uncommon, occurring in less than 1% of patients, though they have occasionally necessitated the discontinuation of therapy. nih.gov In some clinical trials, a higher incidence of elevated serum AST concentrations was noted in patients receiving high-dose toremifene therapy. fda.gov
Jaundice and Hepatitis: While significant, clinically apparent liver injury was not reported in the large registration trials for toremifene, post-marketing experience has included reports of jaundice. fda.gov Discontinuation of high-dose toremifene therapy due to toxic hepatitis has also been documented. fda.gov A case of liver failure was reported in a 67-year-old woman with metastatic breast cancer approximately four months after initiating high-dose toremifene (120 mg/day). researchgate.netnih.gov She presented with grade 4 hyperbilirubinemia and grade 3 hepatic dysfunction (elevated AST and ALT), which resolved after discontinuing the drug. researchgate.netnih.gov
Fatty Liver and Steatohepatitis: Long-term administration of this compound has been associated with the development of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov In some instances, these cases have progressed to non-alcoholic steatohepatitis (NASH). nih.gov One study identified toremifene-induced fatty liver in 7.7% of 52 breast cancer patients, with one case being histologically confirmed as NASH. researchgate.net
| Hepatobiliary Finding | Incidence / Observation Details | Source |
|---|---|---|
| Elevated Serum ALT/AST | 5% - 19% (mild to moderate) | nih.gov |
| Elevated AST (High-Dose) | Incidence greater than with standard dose | fda.gov |
| Jaundice | Reported in post-marketing surveillance | fda.gov |
| Toxic Hepatitis | Reported with high-dose therapy leading to discontinuation | fda.gov |
| Fatty Liver (NAFLD) | Observed with long-term therapy | nih.govnih.gov |
Cardiac Electrophysiology: QT Interval Prolongation and Risk of Arrhythmias
A significant area of clinical research for this compound has been its effect on cardiac electrophysiology, specifically its potential to prolong the QT interval.
QT Interval Prolongation: this compound has been shown to prolong the QTc interval in a manner that is dependent on both dose and concentration. fda.gov This effect is a subject of a boxed warning in its prescribing information. fda.gov Prolongation of the QT interval can increase the risk of a specific type of ventricular tachycardia known as Torsade de Pointes, which may lead to syncope, seizures, or sudden death. fda.gov
A clinical study in healthy male subjects evaluated the effect of different doses of toremifene on the QT interval. The results demonstrated a clear dose-response relationship.
| Toremifene Dose | Mean Change in QTc Interval (ms) | 90% Confidence Interval |
|---|---|---|
| 20 mg | 6 | (3, 9) |
| 80 mg | 21 | (18, 24) |
| 300 mg | 58 | (55, 61) |
Data from a double-blind, randomized study in healthy male subjects. fda.gov
Risk of Arrhythmias: Due to its effect on the QTc interval, this compound is contraindicated in patients with congenital or acquired QT prolongation syndromes, uncorrected hypokalemia, or uncorrected hypomagnesemia. fda.gov Caution is advised for its use in patients with congestive heart failure, hepatic impairment, and other electrolyte abnormalities. fda.gov The European Medicines Agency (EMEA) has recommended restricting the use of toremifene in patients at risk of QT prolongation or other cardiac problems.
Hypercalcaemia in Patients with Bone Metastases
The administration of this compound, similar to other antiestrogens, has been associated with the development of hypercalcemia in a specific subset of patients.
Incidence and Onset: Hypercalcemia has been reported in breast cancer patients with bone metastases, typically occurring within the first few weeks of initiating treatment with this compound. nih.gov This phenomenon is often observed in conjunction with a "tumor flare," which is characterized by a temporary increase in tumor size, diffuse musculoskeletal pain, and erythema over tumor lesions. nih.gov The tumor flare itself does not signify treatment failure and may be followed by tumor regression. nih.gov
Clinical Management: The development of hypercalcemia requires appropriate medical intervention. If the hypercalcemia is severe, discontinuation of this compound treatment may be necessary. nih.gov Concomitant use of drugs that decrease renal calcium excretion, such as thiazide diuretics, may elevate the risk of developing hypercalcemia in patients receiving toremifene. nih.gov
Hematologic Effects (Leukopenia, Thrombocytopenia, Anemia)
Clinical studies have documented the potential for this compound to induce changes in hematologic parameters.
Leukopenia and Thrombocytopenia: Leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets) have been reported, although rarely, in patients receiving this compound. fda.gov The prescribing information suggests monitoring leukocyte and platelet counts in patients with pre-existing leukopenia and thrombocytopenia. fda.gov While these effects are noted, specific incidence rates from pivotal trials are not consistently detailed, with reports often categorizing them as infrequent events.
Ocular Effects (Cataracts, Vision Changes)
Ophthalmologic effects have been observed in patients undergoing treatment with this compound.
Cataracts and Corneal Changes: Cataracts are among the more frequently reported ocular side effects. nih.gov One randomized follow-up study comparing toremifene with tamoxifen found that five out of 30 patients in the toremifene group developed cataracts over the study period, resulting in an annual cataract rate of 6.2%. nih.gov Reversible corneal opacities, specifically corneal verticillata, have also been reported, though uncommonly. fda.gov
Other Vision Changes: Other reported ocular effects include dry eyes and abnormal vision or diplopia. nih.gov A comparative study noted reversible corneal keratopathy in a small number of patients. cancernetwork.com
| Ocular Effect | Incidence / Observation | Source |
|---|---|---|
| Cataracts | Annual rate of 6.2% in one study | nih.gov |
| Dry Eyes | Reported in clinical trials | nih.gov |
| Corneal Verticillata | Uncommon, reversible | fda.gov |
| Abnormal Vision/Diplopia | Reported in clinical trials | nih.gov |
Advanced Research Methodologies and Analytical Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of toremifene (B109984) and its metabolites in biological matrices. In human studies, LC-MS/MS (tandem mass spectrometry) has been instrumental in characterizing the biotransformation of toremifene. snmjournals.orgnih.gov
Following oral administration, toremifene is extensively metabolized through various phase I and phase II reactions. houstonmethodist.org LC-MS analysis of urine samples from individuals who have taken toremifene has identified a significant number of metabolites. houstonmethodist.orgscialert.net Phase I metabolic reactions include hydroxylation, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, and N-dealkylation. houstonmethodist.org Key enzymes involved in these transformations are primarily from the cytochrome P450 family, with CYP3A4 and CYP2D6 playing major roles. houstonmethodist.orgnih.gov
Subsequent phase II reactions involve the conjugation of phase I metabolites, primarily forming glucuronides. houstonmethodist.orgscialert.net UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15, and UGT2B17 are among the UDP-glucuronosyltransferase isoenzymes involved in this process. houstonmethodist.org
A study utilizing different LC-MS/MS scanning techniques identified several major metabolites in human urine, including 3,4-dihydroxy-toremifene, toremifene acid, and N-demethyl-4,4'-dihydroxy-tamoxifene. snmjournals.orgnih.gov The identification of these metabolites is critical for understanding the drug's disposition and for applications such as doping control in sports. snmjournals.orgnih.govscialert.net
Table 1: Identified Metabolites of Toremifene via LC-MS
| Metabolite | Proposed Identification | Metabolic Pathway |
|---|---|---|
| 4-hydroxy-toremifene | Hydroxylation | Phase I |
| N-demethyltoremifene | N-demethylation | Phase I |
| (Deaminohydroxy)toremifene (Toremifene acid) | Deamination and oxidation | Phase I |
| 4-hydroxy-N-demethyltoremifene | Hydroxylation and N-demethylation | Phase I |
| Didemethyltoremifene | N-demethylation | Phase I |
This table is based on data from multiple metabolic studies.
High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Determination
High-performance liquid chromatography (HPLC) is a fundamental analytical technique for the quantitative determination of toremifene and its primary metabolites in biological fluids such as plasma and urine. plos.org HPLC methods are essential for pharmacokinetic analyses in clinical trials. plos.org
A developed HPLC method utilized a C18 column with a mobile phase consisting of methanol, ammonium (B1175870) acetate, and triethylamine, with detection at a wavelength of 277 nm. nih.gov This method demonstrated linearity over a specific concentration range, with good precision and recovery, making it suitable for determining plasma concentrations of toremifene in clinical settings. plos.orgnih.gov The use of protein precipitation instead of organic extraction and ultraviolet detection simplifies the assay, allowing for efficient analysis. plos.org
In a phase I trial, HPLC was used to measure plasma concentrations of toremifene and its major metabolite, N-desmethyltoremifene. plos.org These measurements are crucial for correlating drug levels with clinical outcomes and for ensuring that therapeutic concentrations are achieved. plos.org
Dual Energy X-ray Absorptiometry (DEXA) for Bone Mineral Density Assessment
Dual Energy X-ray Absorptiometry (DEXA) is the standard method for measuring bone mineral density (BMD). This technique has been pivotal in evaluating the effects of toremifene citrate (B86180) on bone health, particularly in men undergoing androgen deprivation therapy (ADT) for prostate cancer, a treatment known to decrease BMD and increase fracture risk. nih.govimrpress.comnih.gov
In a multicenter, phase 3 clinical study, DEXA was used to assess changes in BMD at the lumbar spine, total hip, and femoral neck. imrpress.com An interim analysis of this study, involving men receiving ADT, demonstrated that toremifene significantly increased BMD at all evaluated skeletal sites compared to placebo over a 12-month period. nih.govimrpress.comnih.gov
Table 2: Percentage Change in Bone Mineral Density (BMD) at 12 Months
| Skeletal Site | Toremifene Group | Placebo Group | Between-Group Difference |
|---|---|---|---|
| Lumbar Spine | +1.6% | -0.7% | 2.3% |
| Total Hip | +0.7% | -1.3% | 2.0% |
| Femoral Neck | +0.2% | -1.3% | 1.5% |
Data from an interim analysis of a phase 3 clinical trial in men on ADT for prostate cancer. imrpress.com
These findings suggest that toremifene may mitigate the bone loss associated with ADT. nih.govnih.gov The increases in BMD observed with toremifene are comparable to those seen with other selective estrogen receptor modulators (SERMs), like raloxifene, which have been shown to reduce fracture risk in postmenopausal women. nih.govnih.gov
Immunohistological Staining for P-glycoprotein Detection
Immunohistochemistry is a technique used to detect the presence of specific proteins in tissue samples. In the context of toremifene, this method is relevant for investigating its interaction with P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer cells.
Studies have used immunohistochemical staining to assess P-gp expression in tumors, which can then be correlated with the effects of MDR modulators like toremifene. In a study involving patients with breast cancer, P-gp expression was assessed by immunohistochemistry, and the results were correlated with findings from 99mTc-sestamibi imaging, a functional assay for P-gp activity. snmjournals.org The study found that the administration of toremifene altered the imaging results in a manner that was significantly related to P-gp positivity as determined by the staining. snmjournals.org This suggests that toremifene can modulate the function of P-gp. snmjournals.org Monoclonal antibodies such as C219 and C494 are commonly used for the immunohistochemical detection of P-gp in tissue sections. plos.org
Pharmacogenomic Studies and Polymorphic Metabolism
Pharmacogenomics studies the influence of genetic variations on drug response. For toremifene, a key area of pharmacogenomic research is the polymorphic nature of the cytochrome P450 enzymes responsible for its metabolism. As noted, CYP3A4 and CYP2D6 are the primary enzymes involved in the biotransformation of toremifene. houstonmethodist.orgnih.gov
The gene encoding CYP2D6 is highly polymorphic, leading to different metabolic phenotypes in the population, including poor, intermediate, extensive, and ultra-rapid metabolizers. These genetic differences can significantly affect the plasma concentrations of drugs metabolized by CYP2D6 and their active metabolites.
While much of the pharmacogenomic research on SERMs has focused on tamoxifen (B1202), the findings have implications for toremifene due to their similar metabolic pathways. For tamoxifen, the conversion to its highly active metabolite, endoxifen, is primarily catalyzed by CYP2D6. Individuals with reduced or no CYP2D6 activity (poor metabolizers) have lower endoxifen concentrations, which has been associated with worse clinical outcomes in some studies.
Given that toremifene is also a substrate for CYP2D6, it is plausible that genetic polymorphisms in this enzyme could influence its efficacy and metabolism. houstonmethodist.org Further pharmacogenomic studies are needed to fully elucidate the clinical significance of CYP2D6 and other polymorphic enzymes in the metabolism and therapeutic effects of toremifene.
Challenges and Future Perspectives in Toremifene Citrate Research
Addressing Mechanisms of Resistance to Toremifene (B109984) Citrate (B86180)
A significant challenge in the long-term efficacy of anti-estrogen therapies, including toremifene citrate, is the development of resistance. This can be either intrinsic (present from the start of treatment) or acquired over time. The molecular mechanisms underlying this resistance are complex and multifactorial.
Research has identified several key pathways that can contribute to resistance to SERMs like toremifene. These include alterations in the estrogen receptor (ER) itself, the activation of alternative signaling pathways that promote cell survival and proliferation, and changes in the expression of regulatory molecules.
One of the primary mechanisms of resistance involves the estrogen receptor itself. Mutations in the ER gene can lead to a receptor that is constitutively active, meaning it can signal for cell growth even in the absence of estrogen or the presence of an anti-estrogen drug like toremifene. mdpi.com Additionally, the expression levels of ER co-activators and co-repressors can be altered, shifting the balance towards an agonist (growth-promoting) effect of the SERM. mdpi.com
Crosstalk between the estrogen receptor and various growth factor signaling pathways is another critical area of resistance. Overexpression or activation of receptor tyrosine kinases such as EGFR and HER2 can lead to the activation of downstream pathways like PI3K/Akt/mTOR and MAPK/ERK. mdpi.commdpi.com These pathways can then phosphorylate and activate the estrogen receptor in a ligand-independent manner, effectively bypassing the blockade by toremifene. mdpi.commdpi.com
Furthermore, non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as significant regulators of gene expression and have been implicated in anti-estrogen resistance. mdpi.commdpi.com Dysregulation of these molecules can impact the expression of key proteins involved in cell survival, proliferation, and drug response.
Table 1: Key Mechanisms of Resistance to this compound
| Mechanism Category | Specific Mechanism | Consequence |
|---|---|---|
| Estrogen Receptor Alterations | ER gene mutations | Constitutive activation of the ER, leading to ligand-independent cell growth. |
| Altered expression of ER co-regulators | Shift in the balance of co-activators and co-repressors, potentially leading to an agonist effect of toremifene. | |
| Activation of Alternative Signaling Pathways | Overexpression/activation of EGFR, HER2 | Activation of downstream pathways such as PI3K/Akt/mTOR and MAPK/ERK. mdpi.commdpi.com |
| PI3K/Akt/mTOR pathway activation | Phosphorylation and ligand-independent activation of the estrogen receptor. mdpi.com | |
| MAPK/ERK pathway activation | Promotion of estrogen-independent growth. mdpi.com | |
| Role of Non-coding RNAs | Dysregulation of microRNAs (miRNAs) | Altered expression of target genes involved in cell survival and drug response. mdpi.com |
| Dysregulation of long non-coding RNAs (lncRNAs) | Suppression of autophagy and promotion of estrogen-independent growth. mdpi.com |
Exploration of Novel Therapeutic Indications
Beyond its established use in breast cancer, researchers have investigated the potential of this compound for other therapeutic applications. One of the most notable areas of exploration has been in the prevention of prostate cancer.
The rationale for investigating toremifene in prostate cancer stems from its action as a SERM. While it blocks estrogen's effects in breast tissue, it can have estrogen-like effects in other tissues, which could be beneficial in the context of prostate cancer prevention. cancer.govnewdrugapprovals.org Several clinical trials have been conducted to evaluate the efficacy of toremifene in men at high risk for developing prostate cancer, specifically those with high-grade prostatic intraepithelial neoplasia (PIN). newdrugapprovals.org
Phase II and Phase III clinical trials have been conducted to assess whether toremifene could reduce the incidence of prostate cancer in this high-risk population. newdrugapprovals.orgoncologynewscentral.com These studies have provided valuable data on the potential of SERMs in the chemoprevention of prostate cancer.
Table 2: Exploration of this compound in Prostate Cancer Prevention
| Study Phase | Patient Population | Primary Endpoint | Key Findings |
|---|---|---|---|
| Phase II | Men with high-grade prostatic intraepithelial neoplasia (PIN) | Incidence of prostate cancer at 1 year | A study showed a lower incidence of prostate cancer in men who received toremifene compared to placebo. oncologynewscentral.com |
| Phase III | Men at high risk for developing prostate cancer | Prevention of prostate cancer | Further evaluation of toremifene as a preventive therapy in this population. newdrugapprovals.orgoncologynewscentral.com |
Development of Personalized Medicine Strategies based on Genetic Polymorphisms
The concept of personalized medicine, which aims to tailor treatment to an individual's genetic makeup, holds significant promise for optimizing the use of this compound. nih.govmdpi.com A key area of research in this domain is the study of genetic polymorphisms, which are variations in DNA sequences that can influence how an individual metabolizes and responds to drugs.
For toremifene, as with the structurally related SERM tamoxifen (B1202), a significant focus has been on polymorphisms in the gene encoding the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govmdpi.com This enzyme plays a crucial role in the metabolism of toremifene into its active metabolites. Variations in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive (normal), or ultrarapid metabolizers.
Studies have investigated the impact of CYP2D6 genotype on the clinical outcomes of patients treated with toremifene. nih.gov Research suggests that individuals with certain CYP2D6 polymorphisms, particularly those leading to reduced enzyme function, may have altered concentrations of active metabolites, which could potentially affect treatment efficacy. For instance, a study on breast cancer patients receiving toremifene or tamoxifen found that the CYP2D610/*10 genotype, a null allele homozygote, was associated with a poorer prognosis, including shortened progression-free survival and a higher recurrence rate. nih.gov
These findings highlight the potential for using CYP2D6 genotyping as a predictive biomarker to identify patients who may benefit most from toremifene therapy and to guide treatment decisions. nih.gov
Table 3: Impact of CYP2D6 Genetic Polymorphisms on Toremifene Treatment
| CYP2D6 Genotype | Metabolizer Phenotype | Implication for Toremifene Therapy |
|---|---|---|
| CYP2D6*1/*1 | Extensive (Normal) Metabolizer | Standard metabolism of toremifene. |
| CYP2D6*1/*10 | Intermediate Metabolizer | Potentially reduced conversion to active metabolites. |
| CYP2D6*10/*10 | Poor Metabolizer | Associated with a poorer prognosis, including shortened progression-free survival and increased recurrence rate in some studies. nih.gov |
Long-term Safety and Efficacy Monitoring
The long-term safety and efficacy of any chronic medication are of paramount importance. For this compound, extensive clinical experience has been accumulated over many years of use, allowing for a thorough evaluation of its long-term profile. nih.govnih.gov
Numerous studies and reviews have focused on the long-term safety of toremifene, often in comparison to tamoxifen. nih.govnih.govpsu.edu These analyses have consistently demonstrated that toremifene has a good long-term safety profile. nih.gov
In terms of specific long-term risks, toremifene has been associated with a potentially lower incidence of certain serious adverse events compared to tamoxifen. For instance, some research suggests a lower risk of endometrial cancer, stroke, pulmonary embolism, deep vein thrombosis, and cataracts with toremifene. nih.govpsu.eduresearchgate.net
Regarding efficacy, multiple prospective randomized phase III trials have established that the efficacy of toremifene is at least equivalent to that of tamoxifen in the treatment of breast cancer. nih.gov Some studies have even suggested a potential advantage for toremifene. nih.gov
Long-term monitoring also includes evaluating the beneficial estrogenic effects of toremifene. It has been shown to have positive effects on bone mineral density, similar to tamoxifen, and a superior effect on lipid profiles. nih.govpsu.edu
Table 4: Comparative Long-term Safety and Efficacy Profile of Toremifene
| Parameter | This compound |
|---|---|
| Long-term Safety | Good overall long-term safety profile. nih.gov |
| Endometrial Cancer Risk | Lower incidence compared to tamoxifen. nih.govpsu.edu |
| Thromboembolic Events | May have a lower risk of stroke, pulmonary embolism, and deep vein thrombosis compared to tamoxifen. nih.govpsu.edu |
| Ocular Effects | Potentially lower risk of cataracts compared to tamoxifen. psu.edu |
| Bone Health | Beneficial estrogen agonistic effects on bone mineral density, equivalent to tamoxifen. nih.govpsu.edu |
| Lipid Profile | Superior beneficial effects on lipid profiles compared to tamoxifen. nih.govpsu.edu |
| Long-term Efficacy | At least as effective as tamoxifen in treating breast cancer. nih.gov |
Q & A
Q. What is the mechanism of action of toremifene citrate in estrogen receptor-positive breast cancer cells?
this compound acts as a selective estrogen receptor modulator (SERM), exhibiting both antagonistic and agonistic effects on estrogen receptors (ERα/ESR1 and ERβ/ESR2). In ER+ breast cancer models (e.g., MCF7 and T47D cells), it induces apoptosis in ~60% of cells via morphological changes characteristic of programmed cell death and inhibits mitotic entry in surviving cells . This dual activity is concentration-dependent, with higher doses (e.g., 10 µM) showing pronounced pro-apoptotic effects. Researchers should validate ER status in cell lines before experimentation to ensure model relevance .
Q. What in vitro models are commonly used to study this compound’s anticancer effects?
- Cell lines : MCF7 (ER+/PR+) and T47D (ER+/PR+) breast cancer cells are standard models.
- Assays :
- Apoptosis quantification via Annexin V/PI staining or caspase-3 activation.
- Cell proliferation using MTT or fluorescent assays (e.g., resazurin reduction).
- ER binding affinity studies with competitive ELISA .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for powder handling due to potential respiratory irritation.
- Storage : 2–8°C in airtight, light-resistant containers. DMSO stock solutions (>10 mg/mL) are stable for 6 months at -20°C .
- Disposal : Classify as hazardous waste (aquatic toxicity: LC50 < 1 mg/L). Autoclaving or incineration is recommended .
Advanced Research Questions
Q. How do variations in MOI and exposure time affect the apparent efficacy of this compound in antiviral assays?
In Ebola virus (EBOV) studies using Huh7 and Vero E6 cells:
- Multiplicity of infection (MOI) : Higher MOI (e.g., 1 vs. 0.1) increases EC50 by 2–3 fold due to elevated viral load overwhelming drug activity.
- Exposure time : Prolonged treatment (72 vs. 48 hours post-inoculation) reduces efficacy (EC50 shift from 8.3 µM to 12.5 µM in Huh7) due to compensatory viral replication . Recommendation : Standardize MOI (0.1–0.5) and endpoint (48–72 hpi) across experiments. Use chemiluminescent assays (Z’ > 0.5) for robust signal-to-noise ratios .
Q. How to address conflicting data on toremifene’s hormonal effects (e.g., SHBG elevation vs. prolactin suppression)?
- SHBG increase : Observed in clinical studies (serum SHBG +25% at 60 mg/day), which may reduce free testosterone.
- Prolactin suppression : Reduces levels by ~30%, potentially mitigating hypogonadism. Methodological considerations :
- Use LC-MS/MS for precise hormone quantification.
- Control for CYP3A4/CYP2C9 polymorphisms affecting drug metabolism .
Experimental design : Pair in vitro (hepatocyte models) and in vivo (rodent) studies to isolate tissue-specific effects .
Q. What pharmacokinetic factors influence this compound’s efficacy in preclinical models?
- Half-life : 5–7 days in humans; rodent models require adjusted dosing schedules.
- Food interaction : No impact on absorption (AUC similarity fed vs. fasted).
- Drug interactions :
- Avoid CYP3A4 inducers (e.g., rifampicin) and inhibitors (e.g., ketoconazole) due to altered clearance.
- Monitor warfarin co-administration (CYP2C9 inhibition risk) .
Methodological Recommendations
- EC50 determination : Use 8-point dose-response curves with ≥3 replicates. Normalize to vehicle controls.
- Hormonal assays : Include tamoxifen as a comparator SERM to contextualize ER modulation efficacy .
- In vivo models : Prioritize ER+ xenografts (e.g., MCF7 in nude mice) with bioluminescent imaging for metastasis tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
